5-HT2C Receptor Binding Affinity: 7-Chloro THβC vs. Lorcaserin
In radioligand binding assays conducted under the NIMH Psychoactive Drug Screening Program (PDSP), 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole demonstrates a Ki of 21 nM at the human 5-HT2C receptor [1]. The clinically validated 5-HT2C full agonist lorcaserin exhibits a Ki of 15 ± 1 nM at the same receptor under comparable conditions [2]. The 1.4-fold difference in affinity indicates that the 7-chloro THβC scaffold engages the 5-HT2C orthosteric site with comparable potency to lorcaserin, while offering a structurally distinct chemotype (tetrahydro-β-carboline vs. benzazepine) that may provide divergent off-target selectivity profiles.
| Evidence Dimension | Binding affinity to human 5-HT2C receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 21 nM |
| Comparator Or Baseline | Lorcaserin: Ki = 15 ± 1 nM |
| Quantified Difference | 1.4-fold lower affinity for target compound |
| Conditions | PDSP radioligand binding assay; receptor origin unspecified for target compound; human recombinant receptor for lorcaserin |
Why This Matters
Demonstrates that the 7-chloro THβC scaffold achieves 5-HT2C binding potency comparable to a marketed therapeutic agent, supporting its use as a structurally differentiated tool compound for serotonergic target validation.
- [1] BindingDB. BDBM50097693 (CHEMBL3589598): Ki = 21 nM at 5-HT2C receptor by PDSP assay. View Source
- [2] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization. J Pharmacol Exp Ther. 2008;325(2):577-587. (Ki = 15 ± 1 nM at human 5-HT2C) View Source
